3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 3,6-dichloropyrimidine under acidic conditions . The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazolo[3,4-d]pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK inhibitor for cancer treatment. CDK inhibitors are known to selectively target tumor cells, making them promising candidates for chemotherapy.
Biological Research: The compound is used in studies to understand cell cycle regulation and apoptosis.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Chemical Biology: The compound is used as a tool to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDK2/cyclin A2 . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have a similar fused ring system but with an additional triazole ring.
Thioglycoside Derivatives: These compounds feature a thioglycoside moiety attached to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
The uniqueness of 3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern and its potent activity as a CDK2 inhibitor . The presence of the piperidin-3-yl group enhances its binding affinity and selectivity towards CDK2, making it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
2007916-09-6 |
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Molecular Formula |
C10H12Cl2N6 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3,6-dichloro-N-[(3R)-piperidin-3-yl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12Cl2N6/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7/h5,13H,1-4H2,(H2,14,15,16,17,18)/t5-/m1/s1 |
InChI Key |
KAEYCMNBTPOCQN-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl |
Canonical SMILES |
C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl |
Origin of Product |
United States |
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